molecular formula C24H48O6 B8063454 Tris(valproic acid)

Tris(valproic acid)

Cat. No.: B8063454
M. Wt: 432.6 g/mol
InChI Key: KUVBLJVVHLBREZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound with the identifier “Tris(valproic acid)” is a chemical entity that has garnered interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “Tris(valproic acid)” involves specific synthetic routes and reaction conditions. Typically, the synthesis begins with the selection of appropriate starting materials, which undergo a series of chemical reactions to form the desired compound. The reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of “Tris(valproic acid)” is scaled up to meet demand. This involves the use of large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

The compound “Tris(valproic acid)” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound to a lower oxidation state, potentially changing its reactivity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of “Tris(valproic acid)” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of “Tris(valproic acid)” depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis.

Scientific Research Applications

The compound “Tris(valproic acid)” has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is utilized in various industrial processes, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of “Tris(valproic acid)” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “Tris(valproic acid)” include other chemical entities with comparable structures and properties. These compounds may share similar reactivity and applications but can differ in specific details such as potency, selectivity, and safety profiles.

Uniqueness

The uniqueness of “Tris(valproic acid)” lies in its specific chemical structure and the resulting properties that distinguish it from other similar compounds. This uniqueness can make it particularly valuable for certain applications where its specific characteristics are advantageous.

Properties

IUPAC Name

2-propylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C8H16O2/c3*1-3-5-7(6-4-2)8(9)10/h3*7H,3-6H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUVBLJVVHLBREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)O.CCCC(CCC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H48O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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